molecular formula C16H17NO4 B5563000 methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

Cat. No.: B5563000
M. Wt: 287.31 g/mol
InChI Key: HFKCPCLFRYYXRG-LCYFTJDESA-N
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Description

Methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate typically involves the condensation of 4-ethoxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors could also be considered to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The ethoxy group or other substituents on the aromatic ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-4-[(4-methoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
  • Methyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

Uniqueness

Methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-4-21-12-7-5-11(6-8-12)9-13-14(16(19)20-3)10(2)17-15(13)18/h5-9H,4H2,1-3H3,(H,17,18)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKCPCLFRYYXRG-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=C(NC2=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=C(NC2=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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